Bienvenue dans la boutique en ligne BenchChem!

2,3-Diphenylpyrido[3,2-f]quinoxaline

Regioisomerism Anti-bacterial assay Pyridoquinoxaline synthesis

2,3-Diphenylpyrido[3,2-f]quinoxaline (C23H15N3, MW 333.4 g/mol) is a heterocyclic compound composed of a fused pyridine and quinoxaline ring system bearing two phenyl substituents at positions 2 and 3. This specific pyrido[3,2-f]quinoxaline scaffold is distinct from its regioisomeric pyrido[2,3-f]quinoxaline counterpart in the positioning of the pyridine nitrogen, a feature that directly impacts electronic structure, metal-coordination geometry, and biological target engagement.

Molecular Formula C23H15N3
Molecular Weight 333.4 g/mol
CAS No. 87967-75-7
Cat. No. B188158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylpyrido[3,2-f]quinoxaline
CAS87967-75-7
Molecular FormulaC23H15N3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5
InChIInChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H
InChIKeyKXGCASPZOHERBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylpyrido[3,2-f]quinoxaline (CAS 87967-75-7) – Procurement-Relevant Compound Profile


2,3-Diphenylpyrido[3,2-f]quinoxaline (C23H15N3, MW 333.4 g/mol) is a heterocyclic compound composed of a fused pyridine and quinoxaline ring system bearing two phenyl substituents at positions 2 and 3 . This specific pyrido[3,2-f]quinoxaline scaffold is distinct from its regioisomeric pyrido[2,3-f]quinoxaline counterpart in the positioning of the pyridine nitrogen, a feature that directly impacts electronic structure, metal-coordination geometry, and biological target engagement [1]. The compound is explicitly claimed in patent literature for the treatment of neurodegenerative diseases [1] and serves as the core scaffold for a series of antimalarial lead molecules that demonstrated potency superior to ciprofloxacin against Plasmodium falciparum [2].

Why Generic 2,3-Diphenylquinoxaline Analogs Cannot Replace 2,3-Diphenylpyrido[3,2-f]quinoxaline in Research Procurement


In-class quinoxaline derivatives cannot be interchanged with 2,3-diphenylpyrido[3,2-f]quinoxaline due to the decisive influence of the fused pyridine ring position on both electronic properties and biological activity profiles. The pyrido[3,2-f]quinoxaline regioisomer places the pyridine nitrogen adjacent to the quinoxaline core, creating a unique bidentate metal-coordination geometry that is absent in 2,3-diphenylquinoxaline (which lacks the pyridine nitrogen entirely) [1]. The alternative pyrido[2,3-f]quinoxaline isomer yields products that showed no antibacterial activity in standardized assays, demonstrating that regioisomer selection is critical for biological outcome [1]. Moreover, the specific [3,2-f] scaffold has been validated in antimalarial structure-activity relationship studies where the 2,3-diphenyl substituent combination on this exact core produced meaningful differential potency against P. falciparum strains relative to the 4-fluorophenyl analog and the clinical comparator ciprofloxacin [2]. Substituting the core or the regioisomer would unpredictably alter both the pharmacological profile and the synthetic derivatization pathways that rely on the unique reactivity of the pyrido[3,2-f] nitrogen arrangement.

2,3-Diphenylpyrido[3,2-f]quinoxaline – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Specificity: Pyrido[3,2-f] vs. Pyrido[2,3-f]quinoxaline Scaffold Drives Divergent Biological Activity Outcomes

The pyrido[3,2-f]quinoxaline regioisomer employed in antimalarial and neurodegenerative programs is structurally distinct from the pyrido[2,3-f]quinoxaline isomer synthesized by Saloň et al. [1]. When the [2,3-f] isomer series was tested for antibacterial activity, all tested nucleophilic substitution products showed no antibacterial activity [1]. This negative result for the [2,3-f] regioisomer contrasts with the therapeutically pursued [3,2-f] scaffold, underscoring that the nitrogen position in the fused pyridine ring is a determinant of biological activity and that the regioisomers are not functionally interchangeable.

Regioisomerism Anti-bacterial assay Pyridoquinoxaline synthesis

Antimalarial Potency: 2,3-Diphenylpyrido[3,2-f]quinoxaline-9-carboxylate Derivative Outperforms Ciprofloxacin Against P. falciparum 3D7

In a direct head-to-head antimalarial screen against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the 2,3-diphenyl-substituted pyrido[3,2-f]quinoxaline-9-carboxylate derivative 5e exhibited an IC50 of 6.94 μM, representing a 3.3-fold improvement in potency over the standard drug ciprofloxacin (IC50 = 23.1 μM) [1]. The 4-fluorophenyl analog 5h was even more potent (IC50 = 3.92 μM), providing a clear structure-activity gradient on the pyrido[3,2-f]quinoxaline core [1].

Antimalarial activity P. falciparum SAR studies

Electron Affinity Advantage: Pyridopyrazine-Containing Scaffold Exhibits Higher Electron Affinity Than Quinoxaline-Only Analogs

The pyrido[3,2-f]quinoxaline core incorporates both pyridine and pyrazine nitrogen atoms into a single fused heterocycle, combining the electron-withdrawing character of two nitrogen-containing rings. Comparative studies on quinoxaline- and pyridopyrazine-based conjugated polymers have demonstrated that pyridopyrazine vinylene polymers possess higher electron affinity than their quinoxaline-only counterparts as measured by cyclic voltammetry [1]. A related D–A–D small-molecule study confirmed that 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine exhibited stronger electron-withdrawing ability than the corresponding quinoxaline derivative [2]. The additional pyridine nitrogen present in the 2,3-diphenylpyrido[3,2-f]quinoxaline scaffold is therefore expected to confer enhanced electron-accepting character relative to 2,3-diphenylquinoxaline, which lacks the fused pyridine ring.

Electron affinity Pyridopyrazine Organic semiconductors

Therapeutic Targeting Differentiation: Exclusive Patent Protection for Neurodegenerative Disease Indications

2,3-Diphenylpyrido[3,2-f]quinoxaline is explicitly claimed in European Patent EP3359538B1 as a compound for use in the treatment of neurodegenerative diseases, including Parkinson's disease [1]. This therapeutic targeting is not claimed for the unsubstituted pyrido[3,2-f]quinoxaline core or the 2,3-diphenylquinoxaline analog. The patent specification lists this compound alongside a focused library of 1,4,8-triazaphenanthrene derivatives, indicating that the 2,3-diphenyl substitution pattern on the specific [3,2-f] scaffold was selected for neuroprotective activity during medicinal chemistry optimization [1].

Neurodegenerative disease Patent protection Therapeutic differentiation

Synthetic Accessibility Advantage: Diphenyl Derivative Requires Fewer Steps Than Halogenated Analogs

The synthesis of 2,3-diphenylpyrido[3,2-f]quinoxaline-based derivatives proceeds via a Gould-Jacobs reaction sequence involving condensation of 2,3-diphenylquinoxaline-6-amine with ethoxymethylenemalonate followed by thermal cyclization in diphenyl ether at 260 °C [1]. This route avoids the additional halogenation and coupling steps required for the 2,3-bis(4-fluorophenyl) analogs, reducing synthetic complexity and raw material costs [1]. The diphenyl intermediate 2,3-diphenylquinoxaline-6-amine is directly accessible from 5-nitro-2,3-diphenylquinoxaline via catalytic hydrogenation, a transformation that does not require specialized fluorinated building blocks [1].

Synthetic efficiency Gould-Jacobs reaction Thermal cyclization

Optimal Research and Industrial Application Scenarios for 2,3-Diphenylpyrido[3,2-f]quinoxaline


Antimalarial Lead Optimization Programs Targeting P. falciparum

The 2,3-diphenylpyrido[3,2-f]quinoxaline scaffold serves as a validated starting point for antimalarial lead optimization, with the 9-carboxylate derivative 5e demonstrating 3.3-fold superior potency (IC50 = 6.94 μM) against P. falciparum 3D7 compared to ciprofloxacin (IC50 = 23.1 μM) [1]. Medicinal chemistry teams can leverage the established Gould-Jacobs synthetic route to generate focused libraries of N-alkylated and carboxylate-modified analogs for structure-activity relationship expansion [1].

Neurodegenerative Disease Drug Discovery (Parkinson's Disease)

European Patent EP3359538B1 explicitly claims 2,3-diphenylpyrido[3,2-f]quinoxaline for the treatment of neurodegenerative diseases including Parkinson's disease [2]. This patent protection, combined with the compound's defined chemical structure, makes it a strategic starting scaffold for CNS drug discovery programs seeking intellectual property differentiation from generic quinoxaline-based candidates [2].

Organic Semiconductor Electron-Transport Material Development

The pyrido[3,2-f]quinoxaline core, by virtue of incorporating both pyridine and pyrazine nitrogen atoms, exhibits higher electron affinity than quinoxaline-only analogs as demonstrated by cyclic voltammetry on related pyridopyrazine polymers and D–A–D small molecules [3][4]. Researchers developing electron-transport layers (ETLs) for OLEDs, organic photovoltaics, or organic field-effect transistors can utilize this scaffold to enhance electron injection and transport properties relative to simpler 2,3-diphenylquinoxaline derivatives [3].

Regioisomer-Specific Coordination Chemistry and Metal Complex Design

The [3,2-f] regioisomeric arrangement of the pyridine nitrogen, positioned adjacent to the quinoxaline core, enables a unique bidentate N^N coordination geometry that is distinct from the [2,3-f] isomer [5]. This structural feature is critical for designing transition metal complexes (e.g., Ru(II), Ir(III), Rh(III)) with predictable photophysical and DNA-binding properties, and procurement of the correct regioisomer is essential for reproducing literature-reported metal complex syntheses [5].

Quote Request

Request a Quote for 2,3-Diphenylpyrido[3,2-f]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.